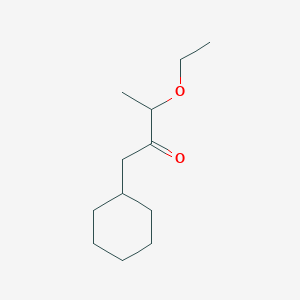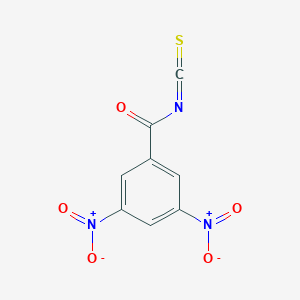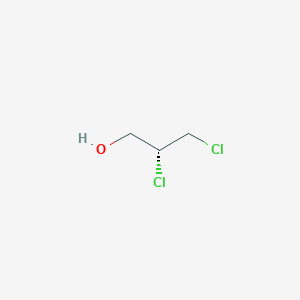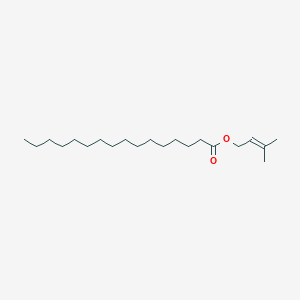
1-Cyclohexyl-3-ethoxy-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-ethoxy-2-butanone is an organic compound with the molecular formula C12H22O2 It is characterized by a cyclohexyl group attached to a butanone backbone with an ethoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-ethoxy-2-butanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl magnesium bromide, followed by oxidation to form the desired ketone. Another method includes the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, such as sodium hydride, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclohexyl-3-ethoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Cyclohexyl-3-ethoxy-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-ethoxy-2-butanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler ketone with a cyclohexyl group.
3-Ethoxy-2-butanone: A similar compound without the cyclohexyl group.
Cyclohexyl ethyl ketone: Another related compound with different substituents.
Uniqueness: 1-Cyclohexyl-3-ethoxy-2-butanone is unique due to the combination of a cyclohexyl group and an ethoxy substituent on the butanone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
74897-69-1 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1-cyclohexyl-3-ethoxybutan-2-one |
InChI |
InChI=1S/C12H22O2/c1-3-14-10(2)12(13)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
OSUQBOYBODOLJQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C(=O)CC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)





![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)

![tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane](/img/structure/B14439603.png)




